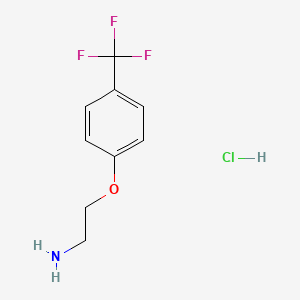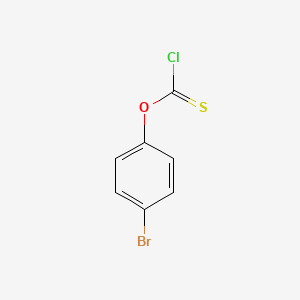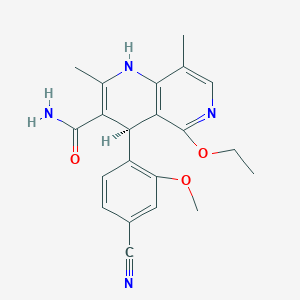
(R)-Finerenone
概要
説明
®-Finerenone is a non-steroidal mineralocorticoid receptor antagonist. It is primarily used in the treatment of chronic kidney disease and heart failure. Unlike other mineralocorticoid receptor antagonists, ®-Finerenone has a unique structure that allows it to selectively block the receptor, reducing the risk of hyperkalemia and other side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Finerenone involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the bicyclic core through a series of cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution and addition reactions.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Finerenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Involves multiple steps of crystallization and chromatography to isolate the desired product.
Quality control: Ensures that the final product meets the required specifications for pharmaceutical use.
化学反応の分析
Types of Reactions
®-Finerenone undergoes several types of chemical reactions, including:
Oxidation: Converts the compound into its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduces the compound to its reduced form, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of functional groups with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces oxidized derivatives of ®-Finerenone.
Reduction: Produces reduced derivatives of ®-Finerenone.
Substitution: Produces substituted derivatives with different functional groups.
科学的研究の応用
®-Finerenone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying mineralocorticoid receptor antagonists and their interactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in clinical trials for the treatment of chronic kidney disease and heart failure.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
作用機序
®-Finerenone exerts its effects by selectively binding to the mineralocorticoid receptor, blocking the action of aldosterone. This prevents the receptor from activating downstream signaling pathways that lead to inflammation, fibrosis, and other pathological processes. The molecular targets and pathways involved include:
Mineralocorticoid receptor: The primary target of ®-Finerenone.
Signaling pathways: Involves pathways related to inflammation, fibrosis, and electrolyte balance.
類似化合物との比較
®-Finerenone is unique compared to other mineralocorticoid receptor antagonists due to its selective binding and reduced risk of side effects. Similar compounds include:
Spironolactone: A non-selective mineralocorticoid receptor antagonist with a higher risk of side effects.
Eplerenone: A selective mineralocorticoid receptor antagonist with a different structure and pharmacokinetic profile.
Canrenone: Another mineralocorticoid receptor antagonist with a different mechanism of action.
特性
IUPAC Name |
(4R)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHLEZXCOBLCY-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C2=C1[C@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114716 | |
| Record name | (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050477-30-9 | |
| Record name | (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


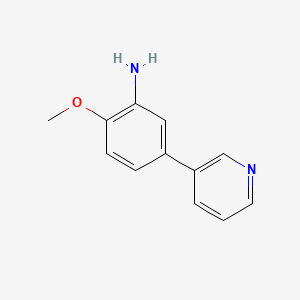
![1-(4-chlorobenzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyrrolidine-2-carboxamide](/img/structure/B3208429.png)
![N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3208432.png)
![N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3208433.png)


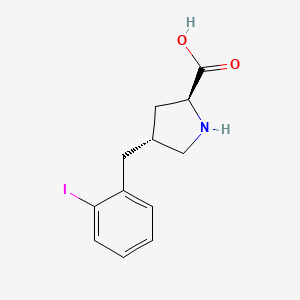
![N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3208467.png)
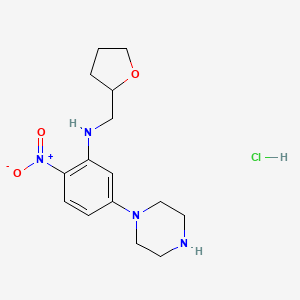
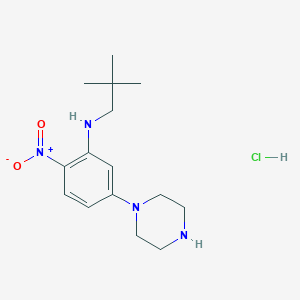
amine hydrochloride](/img/structure/B3208484.png)
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/structure/B3208504.png)
